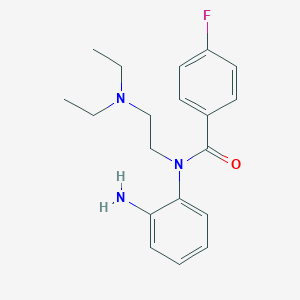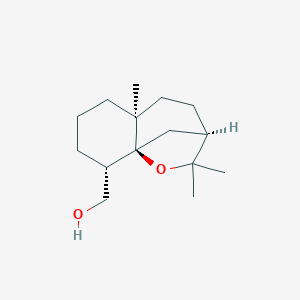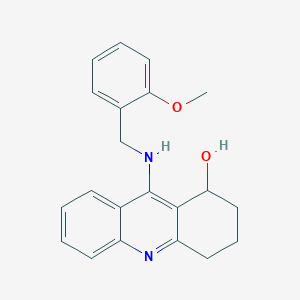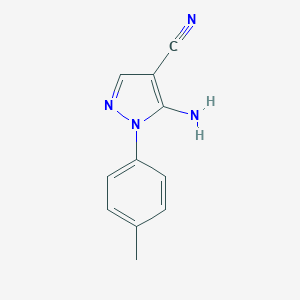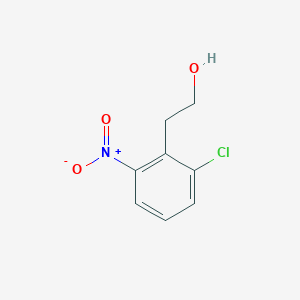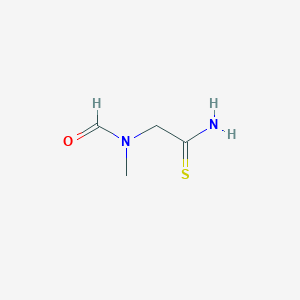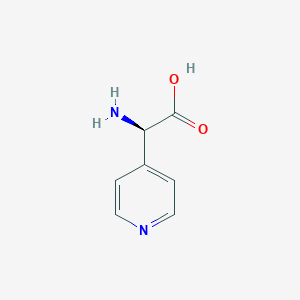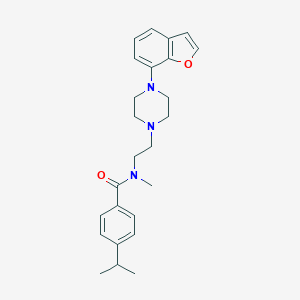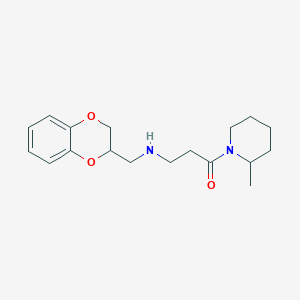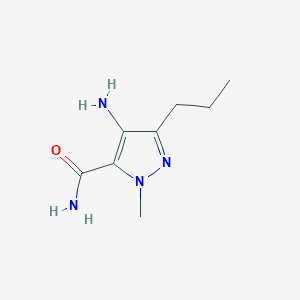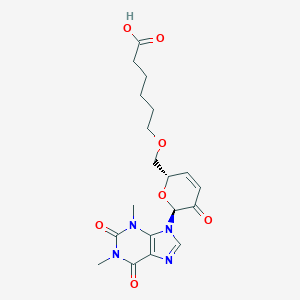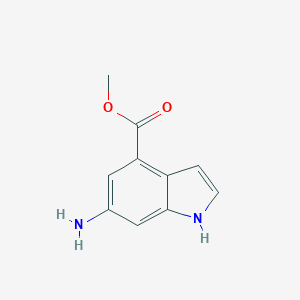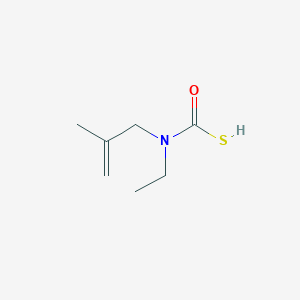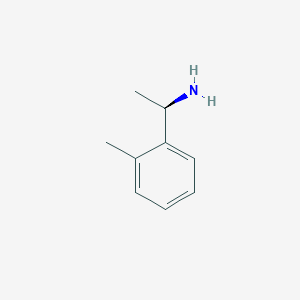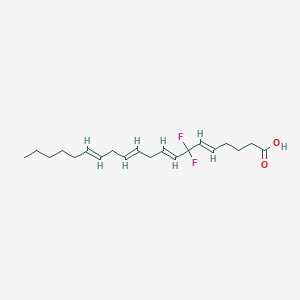
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid, also known as DFITA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFITA is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids, which are essential for human health. In
Mechanism Of Action
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid exerts its effects through multiple mechanisms, including the modulation of gene expression, the inhibition of enzymatic activity, and the regulation of signaling pathways. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis, which may contribute to its anticancer effects. Furthermore, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to regulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have cardioprotective effects, including the reduction of blood pressure and the improvement of cardiac function.
Advantages And Limitations For Lab Experiments
One advantage of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its potential therapeutic applications, which may lead to the development of new drugs for the treatment of various diseases. Another advantage is its ability to modulate multiple signaling pathways, which may provide insights into the mechanisms underlying disease progression. However, one limitation of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its complex synthesis method, which may limit its availability. Additionally, the effects of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
Future Directions
There are several future directions for research on (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore the mechanisms underlying its effects on gene expression, enzymatic activity, and signaling pathways. Additionally, future research could investigate the effects of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, future research could focus on developing new synthetic methods for (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid that are more efficient and scalable.
Synthesis Methods
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid can be synthesized by the reaction of 5,8,11,14-eicosatetraynoic acid (ETYA) with bromine and sodium fluoride. This reaction yields the desired product as a mixture of four geometric isomers, which can be separated by chromatography. The synthesis of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid may be a promising candidate for cancer therapy. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have cardioprotective effects, which may be useful in the prevention and treatment of cardiovascular diseases.
properties
CAS RN |
108212-65-3 |
|---|---|
Product Name |
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
Molecular Formula |
C20H30F2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24)/b7-6+,10-9+,17-14+,18-15+ |
InChI Key |
SVOXCZQGAVAPHD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C(/C=C/CCCC(=O)O)(F)F |
SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Canonical SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
synonyms |
7,7-difluoroarachidonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



